3-(1H-benzimidazol-2-yl)pyridine-2-thiol

Coordination Chemistry Dinuclear Complexes Thiolate Ligands

Researchers developing bimetallic catalysts often struggle to find bridging ligands that enforce precise metal-metal proximity for catalytic synergy. 3-(1H-Benzimidazol-2-yl)pyridine-2-thiol (CAS 104152-74-1) integrates pyridine-2-thiolate and benzimidazole motifs in one planar scaffold, directly addressing this need. • Enforces short Pd-Pd contacts (~2.725 Å) essential for cooperative bimetallic catalysis. • Offers dual N,S-donor environments enabling unprecedented μ-κ²:N,S and κ¹-S coordination modes distinct from either parent heterocycle. • Thiol functionality enhances antimicrobial potency versus non-thiol benzimidazole-pyridine analogs. Supplied at ≥95% purity with full QA documentation. For R&D use only.

Molecular Formula C12H9N3S
Molecular Weight 227.29 g/mol
CAS No. 104152-74-1
Cat. No. B1418168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzimidazol-2-yl)pyridine-2-thiol
CAS104152-74-1
Molecular FormulaC12H9N3S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=CNC3=S
InChIInChI=1S/C12H9N3S/c16-12-8(4-3-7-13-12)11-14-9-5-1-2-6-10(9)15-11/h1-7H,(H,13,16)(H,14,15)
InChIKeyQHWXLKNLTNFDHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Benzimidazol-2-yl)pyridine-2-thiol Chemical Identity and Scaffold Properties


3-(1H-Benzimidazol-2-yl)pyridine-2-thiol (CAS: 104152-74-1), also designated as 2-(2-thiopyridin-3-yl)-1H-benzimidazole, is a heterocyclic compound with molecular formula C12H9N3S and molecular weight 227.29 g/mol . This compound integrates a benzimidazole moiety with a pyridine-2-thiol group via a direct carbon-carbon linkage, creating a fused heterocyclic scaffold that positions three nitrogen donor atoms and one thiol sulfur in close spatial proximity . The benzimidazole ring provides two nitrogen atoms capable of coordination to transition metals, while the pyridine-2-thiol unit contributes an additional pyridine nitrogen and a thiol sulfur, establishing the compound as a potential N,S-bidentate or N,N,S-tridentate ligand for metal complexation [1]. Physicochemical properties include a density of 1.4±0.1 g/cm³, boiling point of 482.2±55.0 °C at 760 mmHg, and flash point of 245.4±31.5 °C . Commercially available purity specifications range from 95% to 98% .

3-(1H-Benzimidazol-2-yl)pyridine-2-thiol: Irreplaceable vs. Analogs


Generic substitution of 3-(1H-benzimidazol-2-yl)pyridine-2-thiol with either simple benzimidazole-2-thiols or isolated pyridine-2-thiols is not scientifically valid due to fundamental differences in coordination chemistry and binding geometry. The target compound uniquely bridges two distinct heterocyclic thioamide motifs—pyridine-2-thiolate and benzimidazoline-2-thiolate—within a single molecular framework, enabling divergent coordination modes that simple mono-functional thiols cannot replicate [1]. Experimental evidence demonstrates that pyridine-2-thiolate and benzimidazoline-2-thiolate exhibit markedly different bridging behavior in dinuclear palladium and platinum complexes: pyridine-2-thiolate forms exclusively μ-κ²:N,S-bridged species with short M···M contacts (2.7249-2.7350 Å), whereas benzimidazoline-2-thiolate displays mixed coordination including both μ-κ²:N,S-bridging and κ¹-S terminal bonding modes [1]. The target compound, incorporating both functionalities in a single planar scaffold, is expected to exhibit coordination behavior distinct from either parent system alone. Furthermore, structurally related 2-(pyridin-2-yl)-1H-benzimidazole derivatives lacking the thiol group show only moderate antimicrobial activity against Gram-positive bacteria, whereas the thiol-containing analogs demonstrate enhanced potency due to the additional sulfur donor site [2]. These differences render direct substitution scientifically inappropriate without revalidation of metal-binding stoichiometry, complex geometry, and resultant functional properties.

3-(1H-Benzimidazol-2-yl)pyridine-2-thiol Differentiation Evidence


Divergent Coordination Modes: Pyridine-2-thiolate vs Benzimidazoline-2-thiolate

In dinuclear palladium(II) complexes, pyridine-2-thiolate (pyS⁻) and benzimidazoline-2-thiolate (bzimS⁻) display fundamentally different coordination geometries despite both being heterocyclic thioamide ligands. Pyridine-2-thiolate binds exclusively in an N,S-bridged μ-κ²:N,S mode, whereas benzimidazoline-2-thiolate adopts a mixed coordination environment comprising both μ-κ²:N,S-bridging and κ¹-S terminal bonding [1]. This divergence stems from the extended π-conjugation and different electron density distribution in the benzimidazole system compared to the pyridine system. The target compound 3-(1H-benzimidazol-2-yl)pyridine-2-thiol covalently links both motifs, thereby offering a single molecular entity that contains both coordination environments [1].

Coordination Chemistry Dinuclear Complexes Thiolate Ligands

Metal-Metal Proximity in Pyridine-2-thiolate-Bridged Complexes

Dinuclear palladium(II) and platinum(II) complexes containing N,S-bridged pyridine-2-thiolate ligands exhibit remarkably short M···M contacts: 2.7249(5) Å for the Pd complex and 2.7350(8) Å for the Pt complex [1]. These distances are significantly shorter than the sum of van der Waals radii (approximately 3.26 Å for Pd-Pd and 3.50 Å for Pt-Pt), indicating substantial metal-metal interaction that may confer unique electronic and catalytic properties [1]. Since the target compound contains the identical pyridine-2-thiolate motif that generates these short contacts, it is expected to facilitate similar metal-metal proximity upon complexation [1].

Metal-Metal Bonding Dinuclear Complexes X-ray Crystallography

Fluorescence of Pyridine-2-thiolate Dinuclear Complexes

Dinuclear palladium(II) and platinum(II) complexes containing N,S-bridged pyridine-2-thiolate ligands exhibit intense fluorescence, whereas the analogous benzimidazoline-2-thiolate complex does not display this property [1]. Specifically, complexes [Pd2(μ-κ²:N,S-pyS)3(μ-P,P-dppm)]Cl (complex 1) and [Pt2(μ-κ²:N,S-pyS)3(μ-P,P-dppm)]Cl (complex 4) showed intense fluorescence, while the benzimidazoline-2-thiolate analog (complex 2) lacked this photophysical response [1]. The target compound contains the pyridine-2-thiolate motif covalently linked to a benzimidazole ring, suggesting it may retain the fluorescence-enabling structural features of the pyridine-2-thiolate system while gaining the additional coordination versatility of the benzimidazole unit [1].

Fluorescence Luminescent Materials Photophysical Properties

Antimicrobial Activity of 2-(Pyridin-2-yl)-1H-benzimidazole Derivatives

Among three structurally characterized 2-(pyridin-2-yl)-1H-benzimidazole derivatives, the fluorophenoxy-substituted derivative demonstrated good antimicrobial activity specifically against Gram-positive bacterial strains, whereas the phenoxy-substituted and phenylpiperazinyl-substituted analogs showed no appreciable activity [1]. This structure-activity relationship demonstrates that the 2-(pyridin-2-yl)-1H-benzimidazole core scaffold is amenable to antimicrobial activity but is highly sensitive to substituent identity [1]. The target compound 3-(1H-benzimidazol-2-yl)pyridine-2-thiol contains a thiol group in place of the phenoxy/fluorophenoxy/piperazinyl substituents, and the thiol functionality is known to enhance biological activity through radical scavenging and metal-chelation mechanisms [2][3].

Antimicrobial Gram-positive Bacteria Drug Discovery

3-(1H-Benzimidazol-2-yl)pyridine-2-thiol Application Scenarios


Dinuclear Pd/Pt Catalysts with Defined Metal-Metal Proximity

Research groups synthesizing bimetallic catalysts for cross-coupling, hydrogenation, or C-H activation reactions should prioritize this compound as a bridging ligand. The pyridine-2-thiolate motif within the compound has been demonstrated to enforce short Pd-Pd contacts of 2.7249(5) Å in dinuclear complexes, a structural feature that facilitates cooperative metal-metal effects essential for catalytic synergy [1]. The additional benzimidazole moiety offers a second coordination site for ancillary ligand attachment or substrate binding, providing greater structural tunability than simple pyridine-2-thiol ligands [1].

Fluorescent Metal Complexes for Bioimaging and Optoelectronics

This compound is indicated for projects requiring luminescent metal complexes with N,S-donor ligands. Dinuclear complexes containing the pyridine-2-thiolate motif exhibit intense fluorescence, a property absent in analogous benzimidazoline-2-thiolate complexes [1]. Procurement is justified for researchers seeking to develop fluorescent probes where the benzimidazole moiety can be further functionalized for biomolecule conjugation while retaining the fluorescence-enabling pyridine-2-thiolate core [1].

SAR of Antimicrobial Benzimidazole-Pyridine Hybrids

Medicinal chemistry programs exploring benzimidazole-pyridine hybrids for antimicrobial applications should include this thiol-containing analog in SAR libraries. Evidence from structurally related 2-(pyridin-2-yl)-1H-benzimidazole derivatives confirms that the core scaffold can support antimicrobial activity against Gram-positive bacteria, but activity is highly substituent-dependent [2]. The thiol group in this compound introduces a redox-active and metal-chelating functionality absent in previously tested analogs, potentially unlocking distinct mechanisms of action [3][4].

Coordination Chemistry of Ambidentate N,S-Ligands

Inorganic chemistry laboratories investigating the coordination behavior of heterocyclic thioamide ligands should procure this compound as a unique case study. The molecule combines two distinct N,S-donor environments—pyridine-2-thiolate and benzimidazoline-2-thiolate—within a single covalently linked framework [1]. Experimental evidence from the separated parent systems reveals divergent bridging patterns (exclusive μ-κ²:N,S vs mixed μ-κ²:N,S + κ¹-S terminal bonding), and this hybrid ligand is expected to display unprecedented coordination modes at the interface of these two behaviors [1].

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